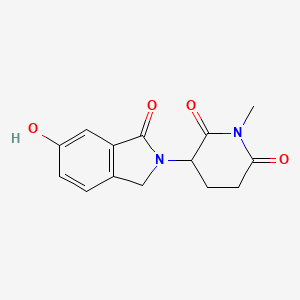

3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione

CAS No.:

Cat. No.: VC13829168

Molecular Formula: C14H14N2O4

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O4 |

|---|---|

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | 3-(5-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione |

| Standard InChI | InChI=1S/C14H14N2O4/c1-15-12(18)5-4-11(14(15)20)16-7-8-2-3-9(17)6-10(8)13(16)19/h2-3,6,11,17H,4-5,7H2,1H3 |

| Standard InChI Key | MHNDLCSHJUFPGP-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=C(C=C3)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of N-methylpiperidine-2,6-dione derivatives fused with a hydroxy-substituted isoindolinone moiety. Its IUPAC name, 3-(5-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione, reflects the following structural attributes:

-

Piperidinedione core: A six-membered ring with ketone groups at positions 2 and 6.

-

Isoindolinone substituent: A bicyclic system featuring a lactam ring (position 3) and a hydroxyl group at position 5.

-

Methyl group: Attached to the piperidine nitrogen, influencing electronic and steric properties.

The canonical SMILES notation (CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=C(C=C3)O) confirms the connectivity, while the InChIKey (MHNDLCSHJUFPGP-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₄N₂O₄ | |

| Molecular weight | 274.27 g/mol | |

| Hydrogen bond donors | 2 (NH and OH) | |

| Hydrogen bond acceptors | 5 (4 carbonyl, 1 hydroxyl) | |

| Topological polar surface area | 99.4 Ų |

Synthesis and Manufacturing

General Synthetic Strategies

While explicit protocols for this compound remain undisclosed in public literature, analogous piperidinedione-isoindolinone hybrids suggest a multi-step approach :

-

Piperidine ring formation: Cyclization of glutamine derivatives or Dieckmann condensation of diamides.

-

Isoindolinone construction: Palladium-catalyzed coupling or photochemical cyclization of phthalimide precursors.

-

Functionalization: Late-stage hydroxylation via directed C–H activation or protecting group strategies.

Patent WO2019038717A1 describes related compounds synthesized through nucleophilic substitution at the isoindolinone’s 6-position, implying plausible routes for introducing the hydroxyl group .

Purification and Characterization

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is typically employed, achieving ≥98% purity . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation.

Physicochemical Properties

Solubility and Stability

Experimental data remain limited, but computational predictions indicate:

-

LogP: ~0.82 (moderate lipophilicity)

-

Aqueous solubility: <1 mg/mL at 25°C, necessitating co-solvents like DMSO for biological assays .

The compound is hygroscopic, requiring storage under anhydrous conditions at 2–8°C .

Spectroscopic Profiles

-

IR: Strong absorptions at 1720 cm⁻¹ (piperidinedione C=O) and 1675 cm⁻¹ (isoindolinone C=O).

-

UV-Vis: λ_max ≈ 280 nm (π→π* transitions in aromatic system).

Biological Activity and Research Applications

Mechanism of Action Hypotheses

Though direct studies are absent, structural analogs exhibit:

-

Immunomodulation: Binding to cereblon E3 ubiquitin ligase, promoting degradation of transcription factors like Ikaros .

-

Anti-inflammatory effects: Inhibition of TNF-α and IL-6 production in macrophage models .

Comparative Analysis with Structural Analogs

Table 2: Key Derivatives and Modifications

The methyl group at N1 improves metabolic stability compared to desmethyl analogs, as evidenced by accelerated degradation in liver microsomes .

Future Research Trajectories

-

ADMET Profiling: Systematic assessment of absorption, distribution, and cytochrome P450 interactions.

-

Target Identification: Chemoproteomic studies to map protein-binding partners.

-

Formulation Development: Nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume